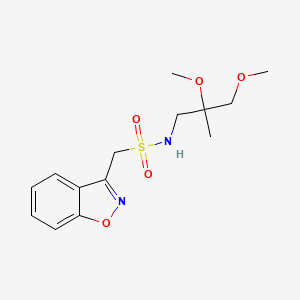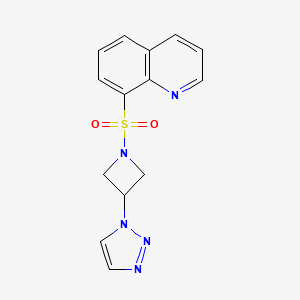
8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazol ring, an azetidin ring, a sulfonyl group, and a quinoline ring. The 1,2,4-triazole ring is a heterocyclic compound containing nitrogen atoms, which are able to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Applications De Recherche Scientifique
Anticancer Applications
- Synthesis and Cytotoxic Properties: Novel quinoline derivatives bearing triazole rings have been synthesized and evaluated for their cytotoxic properties against various human tumor cell lines. Some compounds exhibited significant cancer cell growth inhibitory effects, suggesting the potential of quinoline-triazole hybrids as anticancer agents (Korcz et al., 2018).
Antimicrobial and Antifungal Applications
- Regioselective Synthesis: Quinoline derivatives synthesized via microwave-assisted regioselective synthesis showed promising anti-tubercular and antifungal activities. This highlights the role of quinoline-triazole conjugates in developing novel therapeutic agents (Nesaragi et al., 2021).
- Synthesis and Evaluation: Compounds featuring a quinolinylazo-N-pyrimidinyl benzenesulfonamide scaffold were synthesized and displayed high activity against Gram-positive bacteria, underscoring the antimicrobial potential of quinoline-based compounds (Biointerface Research in Applied Chemistry, 2019).
Chemical Synthesis and Stability
- Transannulation Methods: Research on the Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with benzisoxazoles provides efficient methods for synthesizing quinazoline and imidazole derivatives, indicating the versatility of triazole compounds in chemical synthesis (Lei et al., 2016).
Safety and Hazards
Mécanisme D'action
- However, based on the presence of a triazole ring, it’s possible that the compound interacts with enzymes involved in biological processes, such as DNA replication, protein synthesis, or signal transduction pathways .
- It may inhibit enzymatic activity, alter protein conformation, or interfere with cellular signaling pathways. Further studies are needed to elucidate the precise mode of action .
- The compound could impact pathways related to cell growth, inflammation, or metabolism. Additional research is necessary to identify specific pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Analyse Biochimique
Biochemical Properties
It is known that 1,2,3-triazoles, the family of compounds to which it belongs, have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Cellular Effects
Related compounds have shown a wide range of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,3-triazoles can have a wide range of interactions with biomolecules, including binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline in animal models have not yet been studied. Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes and cofactors .
Transport and Distribution
Related compounds have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Related compounds have been studied for their localization to specific compartments or organelles, including any targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
8-[3-(triazol-1-yl)azetidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-22(21,18-9-12(10-18)19-8-7-16-17-19)13-5-1-3-11-4-2-6-15-14(11)13/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHHVBVSYHGOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2754680.png)

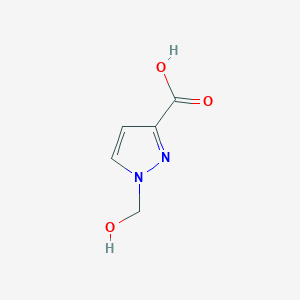
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754685.png)
![Benzoic acid,2-[1-(2-furanyl)ethylidene]hydrazide](/img/structure/B2754686.png)
![N-(2,4-difluorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2754688.png)
![Tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)
![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2754693.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)
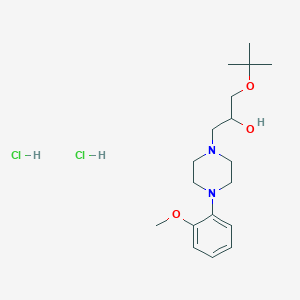
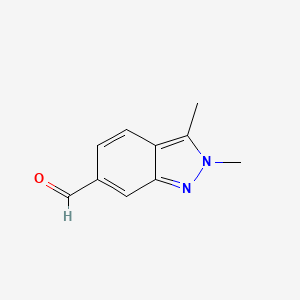
![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)
